molecular formula C9H10FNO3 B3347489 2-Fluoro-5-isopropoxynicotinic acid CAS No. 1370025-60-7

2-Fluoro-5-isopropoxynicotinic acid

Cat. No.: B3347489
CAS No.: 1370025-60-7
M. Wt: 199.18 g/mol
InChI Key: HEFQUUJFMQWYGA-UHFFFAOYSA-N
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Description

2-Fluoro-5-isopropoxynicotinic acid is a fluorinated derivative of nicotinic acid. It is characterized by the presence of a fluorine atom at the 2-position and an isopropoxy group at the 5-position of the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-isopropoxynicotinic acid typically involves the introduction of the fluorine atom and the isopropoxy group onto the nicotinic acid ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom at the 2-position. The isopropoxy group can be introduced via an etherification reaction using isopropanol and an appropriate catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution and etherification reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-isopropoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-5-isopropoxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isopropoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can affect various pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-isopropoxynicotinic acid is unique due to the combined presence of the fluorine atom and the isopropoxy group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFQUUJFMQWYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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